

IUPAC name for 3-Glyceryl ascorbate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Glyceryl ascorbate

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An In-depth Technical Guide to 3-Glyceryl Ascorbate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Glyceryl ascorbate, a novel and highly stable vitamin C derivative, is gaining significant traction in the cosmetic and dermatological fields. Synthesized by attaching a glyceryl group to the C3 position of ascorbic acid, this molecule overcomes the inherent instability of L-ascorbic acid while retaining its sought-after biological activities. This guide provides a comprehensive technical overview of **3-Glyceryl ascorbate**, including its chemical properties, synthesis, mechanisms of action, and detailed experimental protocols for its evaluation. It is intended to serve as a foundational resource for researchers and professionals in drug and cosmetic development.

Chemical Identification and Properties

The formal IUPAC name for **3-Glyceryl ascorbate** is (2R)-2-[(1S)-1,2-dihydroxyethyl]-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one.^[1] It is also commonly known by its trade name, Amitose 3GA, and as 3-O-glyceryl-L-ascorbic acid.^[1]

Physicochemical Data

The key physicochemical properties of **3-Glyceryl ascorbate** are summarized in the table below. Its water-solubility and stability in aqueous solutions, particularly within a pH range of 3-5, make it a versatile ingredient for various formulations.^{[2][3][4]}

Property	Value	Reference
IUPAC Name	(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one	[1]
Molecular Formula	C ₉ H ₁₄ O ₈	[1]
Molecular Weight	250.20 g/mol	[1]
Appearance	White to off-white powder or clear yellowish liquid	[2][3]
Solubility	Water-soluble	[3][4]
Recommended pH	3.0 - 5.0	[3][5]
CAS Number	1120360-11-3	[1]

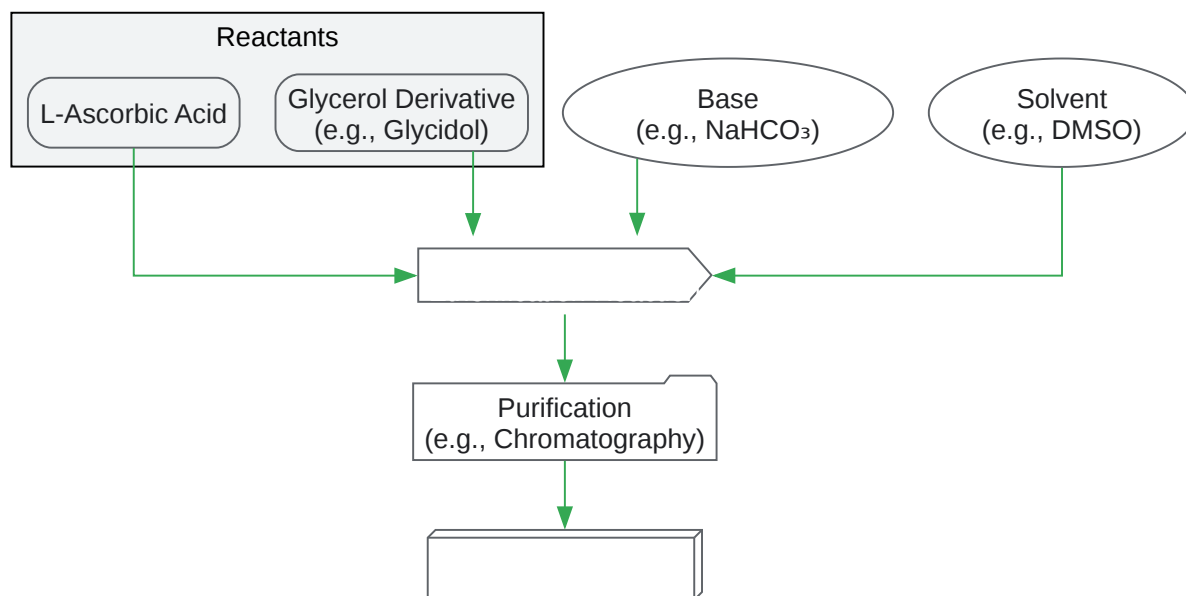
Stability

One of the primary advantages of **3-Glyceryl ascorbate** is its exceptional stability compared to L-ascorbic acid and other derivatives.[6][7] Manufacturer data indicates that formulations containing high concentrations of **3-Glyceryl ascorbate** (e.g., 15% in a serum) show no discoloration after being stored at 50°C for 12 weeks.[2] Similarly, a cream containing 5% of the active ingredient remains white after four weeks at 50°C, a condition under which formulations with L-ascorbic acid typically exhibit significant browning due to oxidation.[2][8]

Synthesis

3-Glyceryl ascorbate is produced synthetically.[3][9] While specific industrial synthesis protocols are proprietary, the general method involves a regioselective etherification at the C3 position of L-ascorbic acid. Based on literature for the synthesis of similar 3-O-alkylated ascorbic acid derivatives, a plausible reaction pathway is the direct alkylation of L-ascorbic acid with a protected glycerol derivative (like glycidol or a halogenated glycerol) in the presence of a base.[10][11]

Below is a generalized workflow for the synthesis process.



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Caption: Generalized workflow for the synthesis of **3-Glyceryl Ascorbate**.

Biological Activity and Mechanisms of Action

3-Glyceryl ascorbate exhibits a range of biological activities relevant to dermatology and skin health, including antioxidant, anti-aging, and skin-lightening effects.[12][13]

Antioxidant Activity

Like its parent molecule, **3-Glyceryl ascorbate** functions as a potent antioxidant. It is proposed to exert its effects intracellularly by reducing the levels of reactive oxygen species (ROS), thereby protecting cells from oxidative stress induced by UV radiation and other environmental aggressors.[5][11][14]

Melanogenesis Inhibition (Skin Lightening)

While direct mechanistic studies on **3-Glyceryl ascorbate** are limited, research on the closely related amphiphilic derivative, 3-O-glyceryl-2-O-hexyl ascorbate (VC-HG), provides significant insight into a probable mechanism.^[1] This research, conducted by the manufacturer of Amitose 3GA, demonstrates that VC-HG inhibits melanin production through a dual-action mechanism: ^[1]^[15]

- **Suppression of Melanogenic Gene Expression:** It downregulates the mRNA expression of key genes involved in melanin synthesis and transport, including Tyrosinase (TYR), MyosinVa, Rab27a, and Kinesin.^[1]
- **Interference with Melanosome Transport:** By reducing the expression of motor proteins (MyosinVa, Kinesin) and their adaptor (Rab27a), it disrupts the transport of melanosomes from the melanocyte to surrounding keratinocytes. This disruption leads to the degradation of accumulated melanosomes via autophagy.^[1]^[15]

The following diagram illustrates this hypothesized signaling pathway for melanogenesis inhibition.

Caption: Hypothesized mechanism for melanogenesis inhibition by **3-Glyceryl Ascorbate**.

Collagen Synthesis Promotion

Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and subsequent stabilization of procollagen molecules.^[16]

Furthermore, ascorbic acid has been shown to increase the steady-state levels of procollagen I and III mRNA in human dermal fibroblasts.^[17]^[18] As a derivative that can penetrate the skin, **3-Glyceryl ascorbate** is expected to act as a source of ascorbic acid for fibroblasts, thereby promoting collagen synthesis and improving skin elasticity and firmness.^[13]^[19]

Experimental Protocols

The following sections provide detailed, representative methodologies for evaluating the key biological activities of **3-Glyceryl ascorbate**.

In Vitro Melanogenesis Inhibition Assay

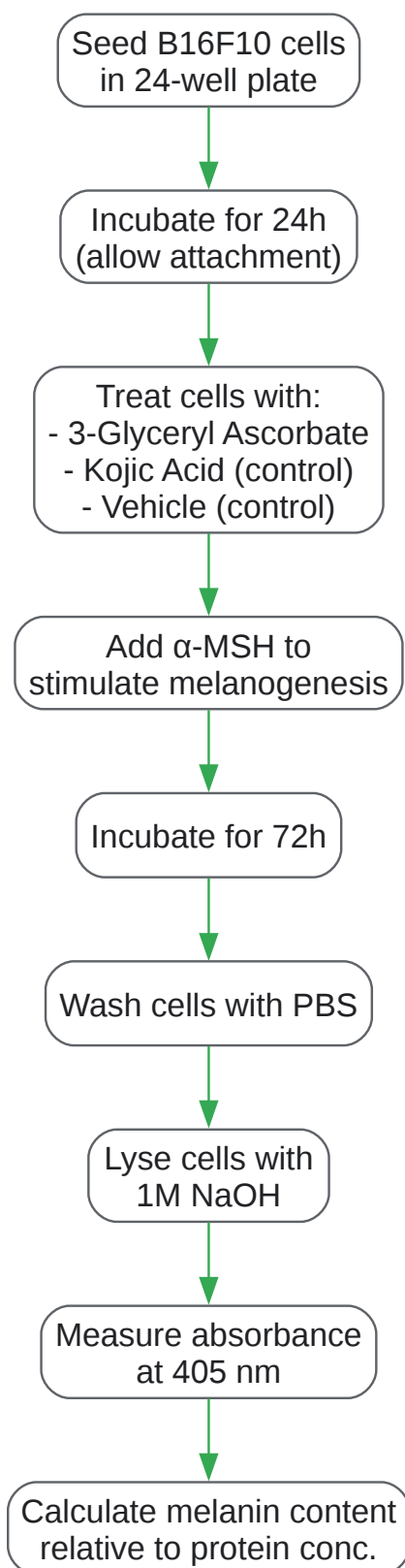
This protocol is designed to quantify the effect of **3-Glyceryl ascorbate** on melanin production in a cell culture model. It is based on standard methods used for testing tyrosinase inhibitors and vitamin C derivatives.^[1]

Objective: To determine the concentration-dependent inhibitory effect of **3-Glyceryl ascorbate** on melanin synthesis in B16F10 melanoma cells.

Materials:

- B16F10 mouse melanoma cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- α -Melanocyte-Stimulating Hormone (α -MSH)
- **3-Glyceryl ascorbate**
- Kojic acid (positive control)
- NaOH (1 M)
- DMSO
- Phosphate-Buffered Saline (PBS)
- Cell lysis buffer
- Spectrophotometer (plate reader)

Workflow Diagram:



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Caption: Experimental workflow for the in vitro melanin inhibition assay.

Procedure:

- **Cell Culture:** Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
- **Seeding:** Seed the cells into a 24-well plate at a density of 5×10^4 cells per well and allow them to attach for 24 hours.
- **Treatment:** Prepare stock solutions of **3-Glyceryl ascorbate** and Kojic acid in an appropriate solvent (e.g., water or DMSO). Dilute the stocks in culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM).
- **Stimulation:** Remove the old medium from the cells and add the medium containing the test compounds. Concurrently, add α-MSH (e.g., at 100 nM) to all wells except the negative control to stimulate melanin production.
- **Incubation:** Incubate the plates for 72 hours.
- **Cell Lysis:** After incubation, wash the cells twice with PBS. Add 200 µL of 1 M NaOH containing 10% DMSO to each well to lyse the cells and solubilize the melanin. Incubate at 80°C for 1 hour.
- **Quantification:** Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm using a spectrophotometer. The absorbance is directly proportional to the melanin content.
- **Data Analysis:** Normalize the melanin content to the total protein content (determined by a separate protein assay like BCA) to account for any effects on cell proliferation. Calculate the percentage of melanin inhibition compared to the α-MSH-stimulated control.

Collagen Synthesis Assay in Human Dermal Fibroblasts

This protocol describes a method to assess the ability of **3-Glyceryl ascorbate** to promote collagen production in primary human dermal fibroblasts (HDFs).[\[19\]](#)[\[20\]](#)

Objective: To quantify the increase in Type I collagen synthesis by HDFs following treatment with **3-Glyceryl ascorbate**.

Materials:

- Primary Human Dermal Fibroblasts (HDFs)
- Fibroblast Growth Medium
- **3-Glyceryl ascorbate**
- L-Ascorbic acid (positive control)
- TGF- β 1 (positive control)
- Sircol™ Soluble Collagen Assay Kit or ELISA kit for human Pro-Collagen Type I
- Cell lysis buffer and BCA protein assay kit

Procedure:

- Cell Culture: Culture HDFs in fibroblast growth medium until they reach 80-90% confluency.
- Seeding: Seed the HDFs into a 12-well plate at a suitable density and grow to confluency.
- Serum Starvation: Once confluent, switch the medium to a low-serum (e.g., 0.5% FBS) medium for 24 hours to synchronize the cells.
- Treatment: Replace the medium with fresh low-serum medium containing various concentrations of **3-Glyceryl ascorbate**, L-ascorbic acid, or TGF- β 1 (e.g., 10 ng/mL). Include a vehicle-only control.
- Incubation: Incubate the cells for 48-72 hours.
- Sample Collection:
 - Supernatant: Collect the cell culture supernatant, which contains the secreted soluble collagen.
 - Cell Lysate: Wash the cell layer with PBS, then lyse the cells to determine total protein content for normalization.

- Collagen Quantification:
 - Sircol Assay: Use the Sircol assay kit to precipitate and quantify the soluble collagen in the collected supernatant according to the manufacturer's instructions.
 - ELISA: Alternatively, use a specific ELISA kit to measure the concentration of pro-collagen type I C-peptide (a marker for newly synthesized collagen) in the supernatant.
- Data Analysis: Normalize the amount of secreted collagen to the total protein content from the cell lysate of the corresponding well. Express the results as a percentage increase over the vehicle-treated control.

Summary and Conclusion

3-Glyceryl ascorbate represents a significant advancement in vitamin C technology for dermatological and cosmetic applications. Its superior stability profile allows for the creation of effective, aesthetically pleasing formulations without the risk of oxidation and discoloration common to L-ascorbic acid. While more peer-reviewed clinical and mechanistic studies are needed to fully elucidate its quantitative effects, the available data and research on structurally analogous compounds strongly support its role as a multi-functional active ingredient. It demonstrates clear potential as an antioxidant, a promoter of collagen synthesis, and an inhibitor of hyperpigmentation. The experimental protocols provided herein offer a robust framework for researchers to further investigate and validate the efficacy of this promising molecule.

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- To cite this document: BenchChem. [IUPAC name for 3-Glyceryl ascorbate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8569444#iupac-

name-for-3-glyceryl-ascorbate]

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